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Compound of Interest

1-N-Fmoc-2-methylpropane-1,2-

Compound Name:
diamine HCI

Cat. No.: B8179563

Get Quote

\ J

Compound: 1-N-Fmoc-propane-1,2-diamine hydrochloride Chemical Formula: C

H
CIN

@)

Molecular Weight: 332.82 g/mol

Executive Summary

CAS 2161565-06-4 is the hydrochloride salt of 1-N-Fmoc-propane-1,2-diamine.[1] Its structural
utility lies in the orthogonal protection of the diamine motif: the primary amine at position 1 is
protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amine at
position 2 remains free (as a salt) for immediate derivatization. This orthogonality is pivotal for
sequential synthesis strategies in drug development.

The primary challenges in characterizing this molecule are:
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o Regio-selectivity: Distinguishing the 1-N-Fmoc isomer from the thermodynamically stable 2-
N-Fmoc impurity.

e Fmoc Stability: Preventing premature deprotection during analysis.
o Enantiomeric Purity: Verifying the stereocenter at C2 if a chiral synthesis is employed.

Chemical Identity & Structural Validation[2]

Structural Attributes
Attribute Specification

(9H-fluoren-9-yl)methyl (2-

Systematic Name ] )
aminopropyl)carbamate hydrochloride

CC(N)CNC(=0)OCC1C2=CC=CC=C2C3=CC=
CC=C13.Cl

SMILES

Carbamate (Fmoc), Primary Amine (Salt),

Key Functional Groups )
Methyl (Chiral Center)

Soluble in DMSO, Methanol, DMF.[2][3][4][5][6]

Solubility _ _
Sparingly soluble in Water.

Analytical Strategy Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the
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Figure 1: Analytical workflow for CAS 2161565-06-4 characterization.

Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regio-chemistry (1-N vs. 2-N protection).
e Solvent: DMSO-d
(Preferred for HCI salts to prevent exchange broadening).
o Key Diagnostic Signals (
H NMR, 400 MHz):
o Fmoc Group: Multiplets at
7.3 -7.9 ppm (8H, aromatic) and
4.2 — 4.4 ppm (3H, CH-CH
of fluorenyl).
o Amine Protons: Broad singlet at
8.0 — 8.5 ppm (3H, -NH
) indicating the salt form.
o Regio-Assignment:
» 1-N-Fmoc (Target): The methylene protons (-CH

-NH-Fmoc) will appear as a multiplet coupled to the NH carbamate. The methine proton
(-CH-NH

) will be deshielded.

» 2-N-Fmoc (Impurity): The methine proton would be attached to the Fmoc group, shifting
its chemical shift significantly.
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o Methyl Group: Doublet at

1.1-1.3 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify chemical purity and identify Fmoc-cleavage byproducts (e.g.,
dibenzofulvene).

Methodology:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize
Fmoc).

e Mobile Phase B: 0.1% TFA in Acetonitrile.

e Gradient: 5% B to 95% B over 20 minutes.

e Detection: UV at 265 nm (Fmoc absorption maximum) and 210 nm.
e Flow Rate: 1.0 mL/min.

Impurity Markers:

» Dibenzofulvene: A highly lipophilic degradation product resulting from Fmoc cleavage. Elutes
late in the gradient.

e Free Diamine: Elutes in the void volume (highly polar).

Chiral Purity Analysis (If Stereochemistry is Critical)

Since the CAS refers to "propane-1,2-diamine" which contains a chiral center, the material may
be racemic or enantiomerically enriched.

¢ Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

o Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).
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o Note: Use minimal base to prevent Fmoc cleavage; standard analytical runs are usually
fast enough to avoid degradation, but checking stability is required. Alternatively, use
immobilized chiral phases compatible with acidic modifiers.

Impurity Profiling & Causality

Understanding the origin of impurities is essential for process control.

Impurity Type Origin /| Cause Detection Strategy

Non-selective acylation during
synthesis. Thermodynamic

control favors the less
H NMR (Shift of methine H);

HPLC (slight retention time

Regioisomer (2-N-Fmoc) sterically hindered amine, but

kinetic control targets the

orimary 1-NH difference).

DI | " Over-acylation (reaction with 2 HPLC (Late eluting, very
i-Fmoc Impuri
purty equivalents of Fmoc-Cl). hydrophobic).

Base-catalyzed degradation of
] the Fmoc group (e.g., o
Dibenzofulvene ) ) HPLC (Distinct UV spectrum).
exposure to amines or basic

workup).

Incomplete reaction or acid-
Free Diamine catalyzed hydrolysis (rare LC-MS (Mass 74.12).

under mild conditions).

Regioisomer Formation Pathway

The following diagram details the competitive reaction pathways leading to the desired product
versus the regioisomer.
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Figure 2: Competitive acylation pathways yielding the target and its regioisomer.

Handling and Stability Guidelines

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCI salt is
hygroscopic; moisture can induce hydrolysis over long periods.

¢ Solvent Compatibility:

o Avoid: Primary/Secondary amines (Piperidine, Diethylamine) in solution, as these will
rapidly cleave the Fmoc group via

-elimination.

o Preferred: DMF, DMSO, DCM, Methanol (with caution regarding transesterification if
basic).

o Safety: The compound is an amine salt and likely an irritant. Standard PPE (gloves, goggles)
is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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